molecular formula C14H20N2O4S B4164119 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4164119
M. Wt: 312.39 g/mol
InChI Key: WETGAAGHIZGJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. TAK-659 has been shown to inhibit the activity of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of these diseases.

Mechanism of Action

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is involved in the activation and proliferation of B-cells. Aberrant activation of this pathway has been implicated in the development and progression of various types of cancer and autoimmune diseases. 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide selectively binds to and inhibits the activity of BTK, thereby blocking the BCR pathway and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting BTK activity, 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide can also modulate the activity of other signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which play a crucial role in the immune response against cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages as a therapeutic agent for cancer and autoimmune diseases. It has a high degree of selectivity for BTK, which reduces the risk of off-target effects. 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has some limitations, such as the potential for drug resistance and the need for combination therapy with other agents to achieve optimal therapeutic efficacy.

Future Directions

There are several future directions for the development and application of 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is the combination of 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide with other agents that target different signaling pathways involved in cancer and autoimmune diseases. Another direction is the development of 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide as a precision medicine approach, where patient-specific factors such as genetic mutations and biomarkers are used to optimize treatment. Additionally, further research is needed to elucidate the mechanisms of resistance to 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide and to identify strategies to overcome this resistance.

Scientific Research Applications

3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide effectively inhibits BTK activity and induces apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that 3-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide can inhibit tumor growth and improve survival in animal models of lymphoma, leukemia, and multiple myeloma.

properties

IUPAC Name

3-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-16(2)21(18,19)13-7-3-5-11(9-13)14(17)15-10-12-6-4-8-20-12/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETGAAGHIZGJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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